molecular formula C12H17NO3 B1596974 Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate CAS No. 21603-70-3

Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Cat. No. B1596974
CAS RN: 21603-70-3
M. Wt: 223.27 g/mol
InChI Key: NECQDWYVPWLBTM-UHFFFAOYSA-N
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Description

Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is a chemical compound with the molecular formula C12H17NO3 . It is also known by other names such as 3-(2-Ethoxycarbonylethyl)-2,4-dimethyl-5-formylpyrrole and 1H-Pyrrole-3-propanoicacid,5-formyl-2,4-dimethyl-,ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate can be represented as a 2D Mol file or a computed 3D SD file . In the crystal, molecules are linked into inversion dimers by pairs of N—H⋯O hydrogen bonds, and the dimeric units are linked by non-classical C—H⋯O hydrogen bonds, forming a layered structure .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is 223.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass is 223.12084340 g/mol . The Topological Polar Surface Area is 59.2 Ų . The Heavy Atom Count is 16 .

Scientific Research Applications

Spectroscopic and Diffractometric Study

A study explored the polymorphism of a related compound, demonstrating the use of spectroscopic and diffractometric techniques for characterizing polymorphic forms. Such analyses are crucial for understanding the physical and chemical properties of pharmaceutical compounds (Vogt et al., 2013).

Synthesis and Molecular Structure

Research on the synthesis and molecular structure of pyrrole derivatives, including analysis through FT-IR, NMR, and DFT calculations, highlights the importance of these compounds in developing new materials and pharmaceuticals. For instance, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides insights into the thermodynamics and vibrational properties of pyrrole derivatives (Singh et al., 2013).

Laser Active Complexes

The development of laser active cyanopyrromethene-BF2 complexes from pyrrole derivatives indicates their potential use in optical materials and laser technologies. This research demonstrates the conversion processes and the spectroscopic properties of the resulting complexes (Sathyamoorthi et al., 1994).

Alkaloid Synthesis

The isolation of new pyrrole alkaloids from Lycium chinense and the elucidation of their structures using spectroscopic methods underline the diversity and complexity of natural products chemistry. These findings contribute to the understanding of plant alkaloids and their potential applications (Youn et al., 2013).

Stereoselective Synthesis

The stereoselective synthesis of isomers based on the 1-(4-iodophenyl)-2,5-divinyl-1H-pyrrole core skeleton, and their fluorescence characteristics and selective anti-cancer activity, illustrate the intersection of organic synthesis, material science, and bioactivity studies. This research highlights the importance of configuration-controlled synthesis for the development of functional materials and therapeutics (Irfan et al., 2021).

Cycloaddition Reactions

Studies on [3+2] cycloaddition reactions involving pyrrole derivatives offer insights into novel synthetic pathways for creating structurally complex and functionalized molecules. These reactions are fundamental for constructing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Bourhis et al., 1994).

Safety And Hazards

The specific safety and hazards information for this compound is not directly mentioned in the search results .

properties

IUPAC Name

ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-16-12(15)6-5-10-8(2)11(7-14)13-9(10)3/h7,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECQDWYVPWLBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363552
Record name Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

CAS RN

21603-70-3
Record name Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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